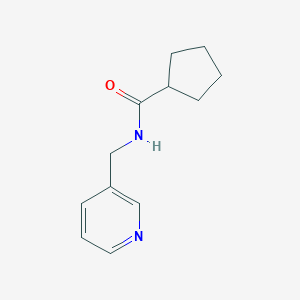![molecular formula C14H19BrClNO B258825 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has been studied for its potential medical applications. This compound belongs to the class of pyrrolidine derivatives and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound may also work by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and has been found to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine in the lab is its low toxicity profile. This makes it a safer compound to work with compared to other potential drugs. However, one limitation of studying this compound is its limited availability. The synthesis method is complex and may not be easily reproducible in all labs.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Another direction is to explore its potential as an analgesic and its ability to reduce pain in animal models. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis method of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine in the presence of potassium carbonate to yield 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been studied for its potential medical applications. It has been found to have anti-inflammatory properties and has been tested in animal models for the treatment of inflammatory bowel disease. Additionally, this compound has been studied for its potential use as an analgesic and has shown promise in reducing pain in animal models.
Eigenschaften
Produktname |
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine |
|---|---|
Molekularformel |
C14H19BrClNO |
Molekulargewicht |
332.66 g/mol |
IUPAC-Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]pyrrolidine |
InChI |
InChI=1S/C14H19BrClNO/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
InChI-Schlüssel |
NACRHXCTMVGVGI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Kanonische SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
